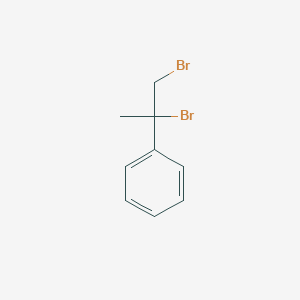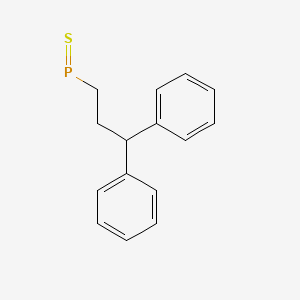
(3,3-Diphenylpropyl)phosphanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diphenylpropyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 3,3-diphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diphenylpropyl)phosphanethione typically involves the reaction of 3,3-diphenylpropylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows: [ \text{C15H15N} + \text{P2S5} \rightarrow \text{C15H15PS} + \text{P4S10} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (3,3-Diphenylpropyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The phosphorus-sulfur bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of 3,3-diphenylpropylamine.
Substitution: Formation of various substituted phosphine derivatives.
Scientific Research Applications
(3,3-Diphenylpropyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Diphenylpropyl)phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding to active sites or altering their conformation. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
3,3-Diphenylpropylamine: A precursor in the synthesis of (3,3-Diphenylpropyl)phosphanethione.
(3,3-Diphenylpropyl)(thioxo)phosphine: A structurally related compound with similar properties.
Uniqueness: this compound is unique due to its specific phosphorus-sulfur bond, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
31581-34-7 |
|---|---|
Molecular Formula |
C15H15PS |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(1-phenyl-3-thiophosphorosopropyl)benzene |
InChI |
InChI=1S/C15H15PS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
DFCZTGJGVKYOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCP=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
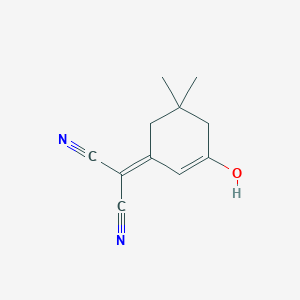
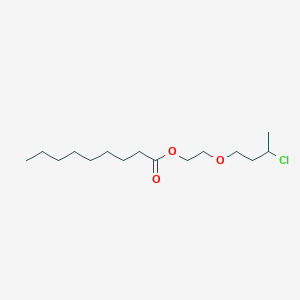
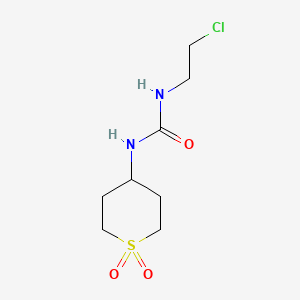
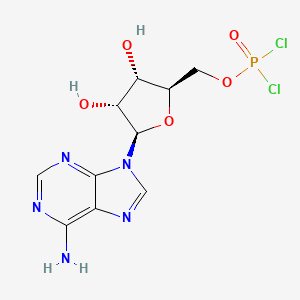
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

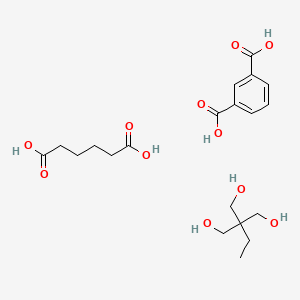
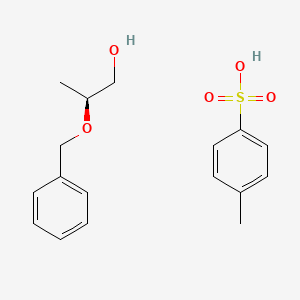
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
